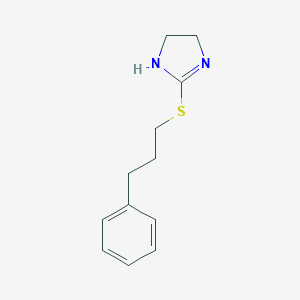![molecular formula C15H18ClN3O3S B241099 Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate](/img/structure/B241099.png)
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate, also known as CBM-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In cancer cells, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of topoisomerase II and DNA polymerase. In fungi and bacteria, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been found to inhibit the activity of chitin synthase and β-glucan synthase, leading to cell wall disruption and cell death.
Biochemische Und Physiologische Effekte
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been shown to have various biochemical and physiological effects on different organisms. In cancer cells, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been found to induce oxidative stress, DNA damage, and apoptosis. In fungi and bacteria, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been shown to disrupt cell wall synthesis and membrane integrity, leading to cell death. In plants, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been studied for its potential to induce systemic acquired resistance and enhance plant growth.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate also has some limitations, such as its potential toxicity to living organisms and the need for further studies to determine its optimal dosage and application methods.
Zukünftige Richtungen
There are several future directions for Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate research, including the investigation of its potential use as a therapeutic agent for various diseases, the development of new Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate derivatives with improved properties, and the exploration of its environmental applications for soil and water remediation. Additionally, more studies are needed to determine the optimal dosage and safety of Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate for different organisms and to elucidate its mechanism of action in more detail.
Conclusion
In conclusion, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate is a promising chemical compound with potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate and its derivatives for various applications.
Synthesemethoden
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate is synthesized through a multistep process involving the reaction of tert-butyl carbamate with 4-chlorobenzyl mercaptan, followed by the reaction with 2-chloro-5-(chloromethyl)-1,3,4-oxadiazole. The final product is obtained after purification and characterization by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been investigated for its anticancer, antifungal, and antibacterial properties. In agriculture, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been studied for its potential use as a pesticide or herbicide. In environmental science, Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate has been explored for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
Produktname |
Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate |
|---|---|
Molekularformel |
C15H18ClN3O3S |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
tert-butyl N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H18ClN3O3S/c1-15(2,3)22-13(20)17-8-12-18-19-14(21-12)23-9-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
XUTABMLZLZILPM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=NN=C(O1)SCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)
![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)
